8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a phenyl group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by chlorination and subsequent cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to antiproliferative effects on cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory properties.
Alprazolam: A triazolobenzodiazepine used as an anxiolytic agent.
Uniqueness
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and phenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
8-chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-11-10(9-4-2-1-3-5-9)6-7-16-8-14-15-12(11)16/h1-8H |
InChI Key |
XBHVGPLEVZECEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NN=CN3C=C2)Cl |
Origin of Product |
United States |
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